molecular formula C8H6BrFO B2677848 3-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1518000-45-7

3-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No.: B2677848
CAS No.: 1518000-45-7
M. Wt: 217.037
InChI Key: OASJMFLMYLFOES-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-fluoro-6-methylbenzaldehyde is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-methylbenzaldehyde depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-fluoro-2-methylbenzaldehyde: Similar structure but with different substitution pattern.

    2-Bromo-6-fluoro-3-methylbenzaldehyde: Another isomer with different substitution positions.

    3-Bromo-2,6-difluorobenzaldehyde: Contains an additional fluorine atom.

Uniqueness

3-Bromo-2-fluoro-6-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .

Properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJMFLMYLFOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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